(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

Catalog No.
S1521314
CAS No.
96861-04-0
M.F
C6H11NO5
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxy...

CAS Number

96861-04-0

Product Name

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

IUPAC Name

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1

InChI Key

ZHFMVVUVCALAMY-QMKXCQHVSA-N

SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O

Synonyms

2S,3R,4R,5R-3,4,5-Trihydroxypipecolic Acid; BR 1; CP 3041;

Canonical SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid is a natural product found in Baphia racemosa with data available.

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (CAS: 96861-04-0), commonly referred to as BR1, is a highly polar, polyhydroxylated iminosugar acid originally identified in Baphia racemosa. Featuring a piperidine core with three hydroxyl groups and a carboxylic acid moiety across four defined stereocenters, it serves as a conformationally constrained building block and a selective enzyme inhibitor. In procurement contexts, its value is defined by its strict stereochemical configuration, which dictates its specific biological interactions, and its physical behavior as a highly water-soluble, non-UV-active compound. Buyers typically source this material for advanced glycosidase research, lysosomal storage disease modeling, and as a chiral precursor for complex peptide mimetics, where standard hexose-derived iminosugars lack the necessary carboxylic functionalization [1].

Generic substitution of BR1 with closely related iminosugars or its epimers results in critical functional failure in targeted applications. For instance, substituting BR1 with its C2-epimer, idoBR1 ((2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid), abolishes its primary utility as a β-glucuronidase inhibitor, shifting its activity entirely toward sialidases and anti-inflammatory pathways [1]. Similarly, utilizing standard, non-carboxylated iminosugars like 1-deoxynojirimycin (DNJ) provides broad α- and β-glucosidase inhibition but fails to replicate BR1's specific affinity for human liver β-D-glucuronidase and α-L-iduronidase [2]. Furthermore, attempting to use crude natural extracts instead of synthetically purified BR1 introduces severe interference from co-eluting plant amino acids, rendering quantitative assays and downstream synthetic steps irreproducible [1].

Stereoselective Enzyme Inhibition: BR1 vs. Epimeric idoBR1

BR1 is distinguished by its selective inhibition of human liver β-D-glucuronidase and α-L-iduronidase. Direct comparative assays demonstrate that while BR1 acts as an active inhibitor of β-glucuronidase, its C2-epimer idoBR1 exhibits zero inhibitory activity against this enzyme, instead selectively targeting bacterial sialidases. Furthermore, the benchmark iminosugar DNJ broadly inhibits glucosidases but shows no specific affinity for β-glucuronidase [1].

Evidence Dimensionβ-glucuronidase inhibition specificity
Target Compound DataActive selective inhibition of β-glucuronidase and α-L-iduronidase.
Comparator Or BaselineidoBR1 (0% β-glucuronidase inhibition); DNJ (broad glucosidase inhibition only).
Quantified DifferenceComplete functional divergence in enzyme target based solely on C2 stereochemistry.
ConditionsIn vitro glycosidase inhibition screening panels.

Procurement for lysosomal storage disorder research or specific glucuronidase assay development strictly requires the (2S) stereoisomer, as the (2R) epimer is functionally inactive for this target.

Solid-State Hydration and Formulation Stability

Crystallographic characterization confirms that BR1 naturally crystallizes as a stable dihydrate, forming an extensively hydrogen-bonded lattice. This structural characteristic significantly differentiates its solid-state handling and aqueous dissolution thermodynamics from non-hydrated piperidine iminosugars (such as anhydrous DNJ), requiring specific moisture-control considerations during bulk formulation, weighing, and storage [1].

Evidence DimensionSolid-state form and crystal lattice
Target Compound DataForms a stable dihydrate with an extensive hydrogen-bonded network.
Comparator Or BaselineStandard non-hydrated iminosugars (e.g., anhydrous DNJ).
Quantified DifferenceIncorporation of two water molecules per asymmetric unit, altering bulk density and molar mass calculations.
ConditionsX-ray crystallography and solid-state characterization.

Buyers scaling up formulations or performing precise molar dosing must account for the dihydrate mass and hygroscopic stability, which differs fundamentally from anhydrous analogs.

Analytical Detectability and QA/QC Processability

Unlike many aromatic or conjugated pharmaceutical precursors, BR1 lacks a UV-active chromophore and behaves analytically as a highly polar amino acid. This necessitates the use of LC-MS/MS or pre-column derivatization for accurate purity quantification. Standard UV-HPLC methods at 254 nm fail to resolve it from background plant amino acids or synthetic impurities, making advanced mass spectrometry essential for incoming quality control [1].

Evidence DimensionAnalytical detectability
Target Compound DataTransparent in standard UV-Vis ranges; requires MS or derivatization.
Comparator Or BaselineUV-active functionalized piperidines or aromatic precursors.
Quantified DifferenceNear-zero UV absorbance at standard analytical wavelengths compared to strong absorbance for conjugated baselines.
ConditionsHPLC-UV vs. LC-MS/MS purity profiling workflows.

Laboratories procuring this compound must ensure they have mass spectrometry or derivatization workflows established for incoming QA/QC and downstream process monitoring.

Synthetic Procurement vs. Natural Extraction Reliability

While BR1 occurs naturally in Baphia racemosa, its isolation is severely hindered by the high concentration of co-eluting acidic and neutral amino acids. Consequently, procurement of high-purity (>95%) BR1 relies on chemical synthesis routes—such as those starting from D-glucurono-6,3-lactone or diacetone-D-glucose. These synthetic pathways provide consistent batch-to-batch reproducibility and eliminate the risk of natural epimeric or amino acid contaminants that plague botanical extracts [1].

Evidence DimensionPurity and batch reproducibility
Target Compound Data>95% purity achievable via targeted asymmetric synthesis.
Comparator Or BaselineNatural extraction from Baphia racemosa seeds.
Quantified DifferenceElimination of variable natural amino acid background and trace epimers.
ConditionsIndustrial procurement and scale-up synthesis.

Buyers should prioritize synthetically derived lots over natural extracts to ensure the strict stereochemical purity required for sensitive enzyme assays and reproducible manufacturing.

Targeted Glycosidase Assay Development and Lysosomal Research

Directly downstream of its specific enzyme inhibition profile, BR1 is procured as a highly selective reference inhibitor for human liver β-D-glucuronidase and α-L-iduronidase. It is utilized in assay development for lysosomal storage disorder modeling, where distinguishing between specific glycosidase activities is critical, and broad-spectrum inhibitors like DNJ are unsuitable [1].

Chiral Scaffold for Conformationally Constrained Peptidomimetics

Leveraging its four defined stereocenters and carboxylic acid functionality, BR1 is selected as a premium chiral building block in organic synthesis. It is used to synthesize complex, conformationally constrained iminosugars and peptidomimetics where precise spatial arrangement of hydroxyl groups is required for target protein binding, providing functional handles absent in simpler, non-carboxylated piperidines [2].

Analytical Reference Standard for Plant Metabolomics and QA/QC

Because BR1 lacks a UV chromophore and requires specialized LC-MS/MS detection, high-purity synthetic BR1 is procured as a critical analytical reference standard. It enables the accurate calibration of mass spectrometry equipment for the quantification of polyhydroxypipecolic acids in complex botanical matrices, ensuring reliable separation from epimers like idoBR1 [3].

XLogP3

-4.4

Wikipedia

(2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID

Dates

Last modified: 04-14-2024
Wu et al. Activity based probes for functional interrogation of retaining beta-glucuronidases. Nature Chemical Biology, doi: 10.1038/nchembio.2395, published online 5 June 2017

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